molecular formula C11H15BO4 B11882383 3-(Oxolan-2-ylmethoxy)phenylboronic acid

3-(Oxolan-2-ylmethoxy)phenylboronic acid

Cat. No.: B11882383
M. Wt: 222.05 g/mol
InChI Key: XHBQGDCQKFEOMC-UHFFFAOYSA-N
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Description

3-(Oxolan-2-ylmethoxy)phenylboronic acid is an organic compound with the molecular formula C11H15BO4 It is a derivative of phenylboronic acid, where the phenyl group is substituted with an oxolan-2-ylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxolan-2-ylmethoxy)phenylboronic acid typically involves the reaction of phenylboronic acid with oxolan-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would be applied to scale up the laboratory synthesis to an industrial level.

Chemical Reactions Analysis

Types of Reactions

3-(Oxolan-2-ylmethoxy)phenylboronic acid can undergo various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The oxolan-2-ylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF or ethanol), and aryl or vinyl halide.

    Oxidation: Hydrogen peroxide or sodium perborate as oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of phenol derivatives.

    Substitution: Formation of substituted phenylboronic acid derivatives.

Scientific Research Applications

3-(Oxolan-2-ylmethoxy)phenylboronic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Oxolan-2-ylmethoxy)phenylboronic acid is primarily related to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of enzyme inhibitors and sensors. The boronic acid group can interact with hydroxyl groups on biomolecules, leading to the formation of stable complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Oxolan-2-ylmethoxy)phenylboronic acid is unique due to the presence of the oxolan-2-ylmethoxy group, which can impart different chemical and physical properties compared to other phenylboronic acid derivatives

Properties

Molecular Formula

C11H15BO4

Molecular Weight

222.05 g/mol

IUPAC Name

[3-(oxolan-2-ylmethoxy)phenyl]boronic acid

InChI

InChI=1S/C11H15BO4/c13-12(14)9-3-1-4-10(7-9)16-8-11-5-2-6-15-11/h1,3-4,7,11,13-14H,2,5-6,8H2

InChI Key

XHBQGDCQKFEOMC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)OCC2CCCO2)(O)O

Origin of Product

United States

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